

umbralisib FDA approval status follicular lymphoma

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Compound Focus: Umbralisib

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Approval and Withdrawal Summary

Item	Details
Initial FDA Approval	Accelerated approval granted on February 5, 2021 [1] [2].
Indication	Treatment of adults with relapsed or refractory follicular lymphoma (FL) after at least three prior lines of systemic therapy [1] [3].
Withdrawal Date	May 31, 2022 [4] [2].
Reason for Withdrawal	The FDA determined that the risks of treatment outweigh the benefits. Updated data from the UNITY-CLL trial showed a possible increased risk of death [4].
Withdrawal Context	The manufacturer, TG Therapeutics, voluntarily withdrew the drug for its approved uses in MZL and FL [4].

Clinical Efficacy and Safety Data from the UNITY-NHL Trial

The accelerated approval was based on the open-label, multicohort UNITY-NHL phase 2b trial [5] [1]. The data below provides a snapshot of the clinical profile that formed the basis of the initial approval.

Table 1: Efficacy Outcomes in Relapsed/Refractory Follicular Lymphoma (Cohort of 117 patients) [5] [1]

Parameter	Result
Overall Response Rate (ORR)	43%
Complete Response (CR) Rate	3.4%
Median Duration of Response (DOR)	11.1 months
Median Time to Response (TTR)	4.4 months
Median Progression-Free Survival (PFS)	10.6 months

Table 2: Select Adverse Events (Pooled Safety Analysis, N=371) [5] [6]

Adverse Event	All Grades (%)	Grade ≥3 (%)
Diarrhea/Colitis	52.3 - 58	7.3 - 10.1
Increased ALT/AST	32 - 33	5.7 - 7.2
Neutropenia	33	11.3 - 11.5
Nausea	38 - 41.5	Not specified
Fatigue	31.8 - 41	Not specified
Rash	18	Not specified

Mechanism of Action and Experimental Protocol

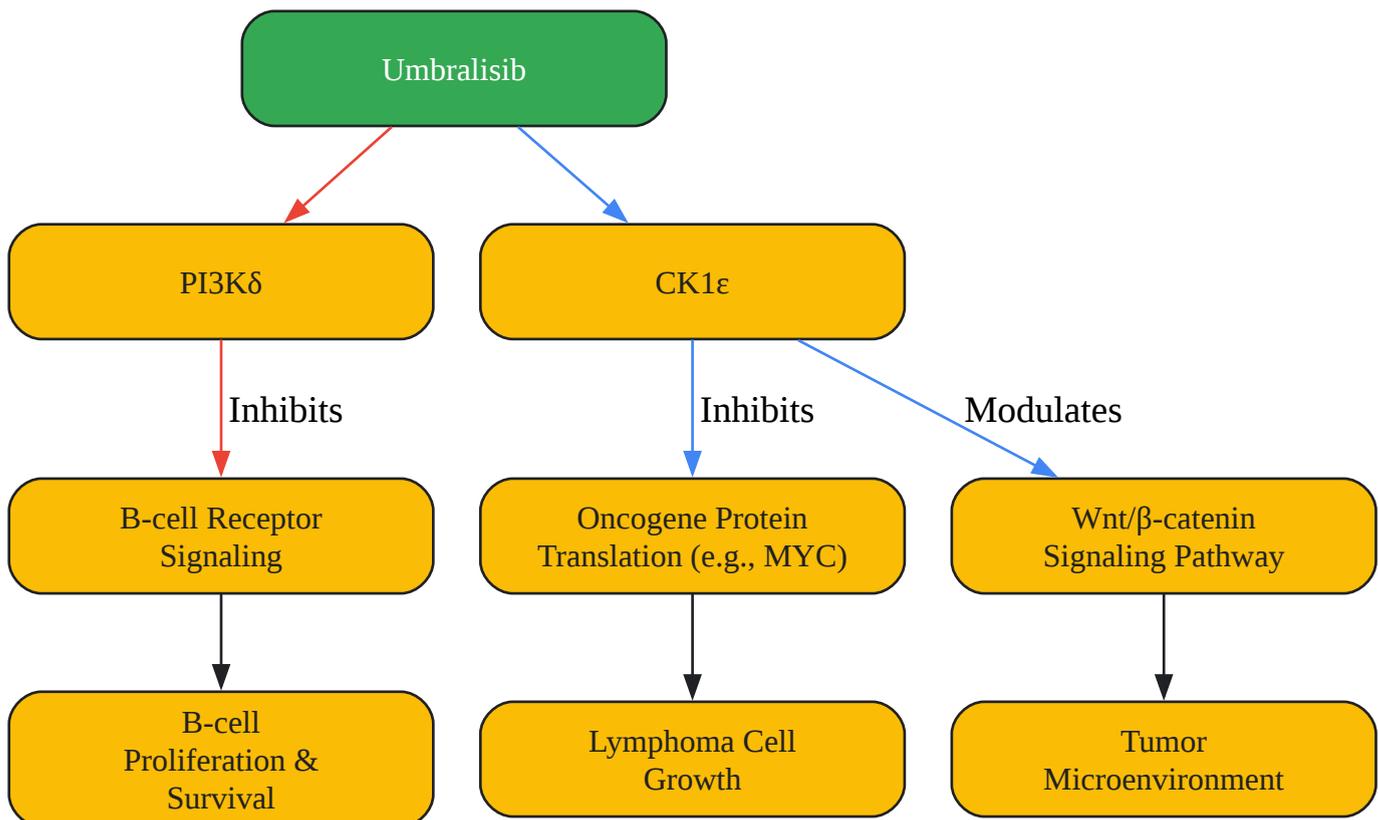
For research purposes, here is a detailed look at the drug's mechanism and the key trial methodology.

Mechanism of Action

Umbralisib is an oral, small molecule dual inhibitor of [7] [5]:

- **Phosphatidylinositol 3-kinase delta (PI3K δ)**: An isoform highly expressed in leukocytes, crucial for B-cell development, survival, and function. Its inhibition disrupts proliferation and survival signals in malignant B-cells [5] [6].
- **Casein Kinase 1 Epsilon (CK1 ϵ)**: An enzyme involved in the regulation of oncogene protein translation (e.g., MYC) and the Wnt signaling pathway. This unique secondary target may influence the tumor microenvironment and contribute to a differentiated safety profile [5] [6].

Umbralisib exhibited greater selectivity for PI3K δ over other PI3K isoforms, which was hypothesized to lead to fewer immune-mediated toxicities compared to earlier generation PI3K inhibitors [5] [6].



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Umbralisib's dual inhibition of PI3K δ and CK1 ϵ disrupts key pathways in lymphoma cells.

UNITY-NHL Trial Protocol Summary

The following methodology supported the accelerated approval [5]:

- **Study Design:** Open-label, multicohort, phase 2b registration trial.
- **Patient Population:** Adults with relapsed or refractory indolent non-Hodgkin lymphoma (iNHL). The FL cohort required patients to have received at least two prior lines of systemic therapy, including an anti-CD20 monoclonal antibody and an alkylating agent.
- **Intervention: Umbralisib** 800 mg administered orally once daily continuously until disease progression, unacceptable toxicity, or study withdrawal.
- **Primary Endpoint:** Overall response rate (ORR) as assessed by an independent review committee using standardized lymphoma criteria.
- **Key Secondary Endpoints:** Duration of Response (DOR), Time to Response (TTR), Progression-Free Survival (PFS), and safety.
- **Statistical Analysis:** Efficacy was analyzed in the pre-specified FL cohort. ORR and DOR were calculated with corresponding confidence intervals.

Implications for Researchers and Drug Developers

The **umbralisib** case highlights several critical considerations in oncology drug development:

- **Accelerated Approval Pathway:** This case underscores the provisional nature of accelerated approval, which is contingent on confirmatory trials verifying clinical benefit. When such trials fail to confirm benefit or reveal new safety concerns, approval can be withdrawn [4] [2].
- **Safety of PI3K Inhibitors:** The class-wide challenges of PI3K inhibitors were reaffirmed. Despite **umbralisib**'s design for improved selectivity and a potentially better safety profile, the emergence of a long-term mortality risk in a confirmatory trial ultimately determined its fate [4] [6].
- **Balancing Efficacy and Risk: Umbralisib** demonstrated clear clinical efficacy in a heavily pre-treated population [5]. However, the risk-benefit calculus shifted with new evidence, leading to market withdrawal. This highlights the critical need for long-term safety data, especially for drugs intended for chronic administration in indolent diseases.

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